trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione

Biotin Synthesis Stereochemistry Process Chemistry

trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione (CAS 26340-00-1) is a cyclic anhydride belonging to the furo[3,4-d]imidazole-2,4,6-trione class, formally named (3aS,6aS)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione. This compound is a stereochemically defined intermediate situated within the synthetic pathway of biotin (vitamin H) and its derivatives, where the relative configuration at the 3a and 6a positions is a critical determinant of downstream reactivity [REFS-1, REFS-2].

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
CAS No. 26340-00-1
Cat. No. B12694414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione
CAS26340-00-1
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m0/s1
InChIKeyWIVKAHXCBJSNDF-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione (CAS 26340-00-1): A Stereochemically Defined Biotin Pathway Intermediate


trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione (CAS 26340-00-1) is a cyclic anhydride belonging to the furo[3,4-d]imidazole-2,4,6-trione class, formally named (3aS,6aS)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione. This compound is a stereochemically defined intermediate situated within the synthetic pathway of biotin (vitamin H) and its derivatives, where the relative configuration at the 3a and 6a positions is a critical determinant of downstream reactivity [REFS-1, REFS-2]. Its procurement is typically driven by the need for a specific trans-configured building block or an analytical reference standard for impurity profiling, distinguishing it from its more commercially prominent cis-diastereomer [2].

Why Stereochemistry Prevents Direct Substitution: The Cis/Trans Dichotomy in Biotin Intermediate Procurement for CAS 26340-00-1


Generic substitution within this chemical class is fundamentally blocked by stereochemistry. The target compound is the trans-diastereomer, while the established intermediate for the industrial synthesis of (+)-biotin is the cis-diastereomer, cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid anhydride (CAS 26339-42-4) [REFS-1, REFS-2]. These two compounds, while sharing identical molecular formulae (C19H16N2O4) and connectivity, possess distinct spatial arrangements at the 3a and 6a positions. This configurational difference leads to divergent chemical reactivity and biological function, making them non-interchangeable. A procurement process that ignores this stereochemical specificity risks sourcing a compound that is inert or detrimental to the intended synthetic route or analytical protocol [2].

Quantitative Differentiation Guide for trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione (CAS 26340-00-1)


Stereochemical Selectivity as a Decisive Procurement Factor: Trans vs. Cis Diastereomer for Biotin Synthesis

The trans-diastereomer (CAS 26340-00-1) is explicitly excluded from the productive pathway for (+)-biotin. The patented industrial process for biotin synthesis specifies the cis-diastereomer (CAS 26339-42-4) as the critical intermediate. The process describes the cyclization of a meso-2,3-bis(benzylamino)succinic acid derivative to yield the cis-4,5-imidazolidinedicarboxylic acid anhydride, which is then used in subsequent steps [1]. The trans-configuration would not yield the correct stereochemistry for the final biologically active (+)-biotin molecule. This is a binary qualitative distinction: the cis-isomer is a 'process-competent intermediate' while the trans-isomer is a 'process-incompetent byproduct/impurity' [REFS-1, REFS-2].

Biotin Synthesis Stereochemistry Process Chemistry

Designated Role in Quality Control: Trans Isomer as an Analytical Impurity Standard

The commercial application of the trans-compound is reframed as an analytical reference standard for impurity testing in biotin active pharmaceutical ingredient (API) production. The European Pharmacopoeia (Ph. Eur.) monograph for Biotin includes a related substances test that requires the separation and quantification of specific impurities [1]. The trans-isomer, being a common byproduct of incomplete stereochemical control during synthesis, is precisely the type of compound that must be controlled. Commercial suppliers list this compound alongside other biotin impurities, with specifications often requiring a purity of >98% for use as a reference standard .

Analytical Chemistry Impurity Profiling Pharmacopoeia

Physicochemical Property Comparison: Minimal Differences That Mask Critical Functional Divergence

A comparison of computed physicochemical properties reveals that the cis and trans diastereomers share identical molecular weight (336.3 g/mol) and topological polar surface area (66.9 Ų), and very similar predicted LogP values (~2.1) [REFS-1, REFS-2]. Despite this near-identity in standard physical descriptors, their biochemical utility is completely divergent. This creates a procurement risk where a simple molecular weight or LogP check is insufficient to verify the correct isomer. The only reliable method to differentiate them is through stereospecific analytical techniques like chiral HPLC or NMR, underscoring the necessity of sourcing from suppliers who provide stereochemical certification.

Computational Chemistry Property Prediction Quality Assurance

Validated Application Scenarios for 1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione (CAS 26340-00-1)


Biotin Impurity Method Development and Validation

Analytical R&D teams should procure the trans-isomer (CAS 26340-00-1) as a high-purity (>98%) reference standard to develop and validate HPLC or UPLC methods for the related substances test in biotin API, as outlined in the Ph. Eur. monograph. Its use as a system suitability marker ensures resolution from the cis-intermediate and the final product [1].

Stereochemical Probe in Biotin Pathway Mechanistic Studies

Academic and industrial process chemistry groups can use the trans-isomer to probe the stereochemical fidelity of novel biotin synthetic routes. By demonstrating that the trans-isomer is not consumed or leads to enantiomeric byproducts, researchers can validate the stereospecificity of their catalytic steps [1].

Procurement for Building Block Libraries with Defined Stereochemistry

Medicinal chemistry groups engaged in fragment-based drug discovery or diversity-oriented synthesis can include the trans-isomer in screening libraries. Its defined trans-configuration offers a distinct 3D pharmacophore compared to the cis-isomer, potentially leading to differential binding modes against protein targets.

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